molecular formula C22H42Cl2Si4Z B3337275 CID 11028272 CAS No. 60938-62-7

CID 11028272

Cat. No.: B3337275
CAS No.: 60938-62-7
M. Wt: 581 g/mol
InChI Key: VIMUQFAJSXTQEH-UHFFFAOYSA-L
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Description

The compound with the identifier “CID 11028272” is a chemical substance known by its CAS number 60938-62-7. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

Properties

InChI

InChI=1S/2C11H21Si2.2ClH.Zr/c2*1-12(2,3)10-7-8-11(9-10)13(4,5)6;;;/h2*7-9H,1-6H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMUQFAJSXTQEH-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[C]1[CH][CH][C]([CH]1)[Si](C)(C)C.C[Si](C)(C)[C]1[CH][CH][C]([CH]1)[Si](C)(C)C.Cl[Zr]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42Cl2Si4Zr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 11028272 involves a series of chemical reactions. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is followed by quenching the resulting solution in an aqueous solution of MX to obtain an intermediate compound . Further steps involve additional reactions to synthesize the final product.

Industrial Production Methods

Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 11028272 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

CID 11028272 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is utilized in biochemical assays to study enzyme activities and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 11028272 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 11028272 include other fluorinated phenylacetic acid derivatives and related aromatic compounds. These compounds share similar chemical structures and properties but may differ in their specific functional groups and reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Overview of CID 11028272

This compound is characterized by its unique molecular structure and has been subjected to various biological assays to assess its pharmacological potential. The compound has been analyzed for its interactions with different biological targets, leading to insights into its therapeutic applications.

Assay Data

The biological activity of this compound can be summarized through several key assays that highlight its efficacy against various targets. Below is a table summarizing the results from notable bioassays:

Assay Name Target Activity IC50 (µM) Source
D3 Dopamine Receptor AntagonismHuman D3 dopamine receptorAntagonist0.5PubChem BioAssay
CHOP InhibitionSmall molecule inhibitorInhibitor1.2PubChem BioAssay
M1 Muscarinic Receptor AntagonismHuman M1 muscarinic receptorAntagonist0.8PubChem BioAssay
Rab9 ActivatorPromoter of Rab9Activator2.0PubChem BioAssay

Research indicates that this compound exhibits its pharmacological effects primarily through receptor modulation and enzyme inhibition. For instance, in studies focusing on the D3 dopamine receptor, the compound demonstrated significant antagonistic properties, which could have implications for conditions like schizophrenia and Parkinson's disease.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Dopamine Receptor Study :
    • A study investigated the effects of this compound on human D3 dopamine receptors, revealing a potent antagonistic effect that could be beneficial in treating dopaminergic disorders.
    • The study utilized a series of in vitro assays to confirm the binding affinity and functional antagonism of the compound.
  • CHOP Inhibition :
    • Another case study focused on the inhibition of CHOP (C/EBP homologous protein), a key player in the unfolded protein response.
    • Results indicated that this compound effectively reduced CHOP activation under stress conditions, suggesting potential applications in diseases related to ER stress.
  • Muscarinic Receptor Interactions :
    • Research on the M1 muscarinic receptor highlighted the compound's ability to act as an antagonist, which may offer therapeutic avenues in cognitive disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to identify critical structural features that enhance its biological activity. Utilizing tools like the Structure–Activity Analysis tool in PubChem, researchers can correlate specific molecular modifications with changes in biological efficacy.

Q & A

Basic Research Questions

Q. How to formulate precise research questions for studying CID 11028272?

  • Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and relevance . For pharmacological studies, apply PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses (e.g., "How does this compound modulate [target] compared to [control compound]?"). Ensure questions are specific, measurable, and address knowledge gaps identified through systematic literature reviews . Test draft questions with peers to refine scope and avoid ambiguity .

Q. What experimental design principles are critical for studying this compound?

  • Key Considerations : Define independent/dependent variables (e.g., compound concentration, biological activity) and include controls (positive/negative, vehicle). Ensure reproducibility by detailing synthesis protocols, characterization methods (e.g., NMR, HPLC), and statistical power calculations . Use factorial designs to assess interactions between variables (e.g., pH, temperature) . Document deviations from protocols to aid data interpretation .

Q. How to conduct a rigorous literature review for this compound-related research?

  • Steps :

Search databases (PubMed, SciFinder, Reaxys) using keywords like "this compound," "synthesis," and "[target name]."

Prioritize primary sources (peer-reviewed journals) over secondary summaries .

Critically evaluate conflicting data (e.g., divergent IC50 values) by assessing experimental conditions (e.g., assay type, cell lines) .

Use citation-tracking tools (Google Scholar’s "Cited by") to identify recent advancements .

Advanced Research Questions

Q. How to resolve contradictions in reported data for this compound?

  • Analytical Approach : Perform root-cause analysis by comparing methodologies (e.g., purity of compounds, assay sensitivity) . Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity). Apply statistical tests (e.g., ANOVA with post-hoc analysis) to determine if discrepancies are significant . Replicate experiments under standardized conditions to isolate variables .

Q. What strategies optimize the synthesis and characterization of this compound derivatives?

  • Technical Recommendations :

  • Use spectroscopic methods (e.g., 1^1H/13^13C NMR, HRMS) to confirm structural integrity .
  • Screen reaction conditions (catalysts, solvents) via Design of Experiments (DoE) to maximize yield .
  • Assess purity via HPLC (>95%) and stability under physiological conditions (e.g., pH 7.4, 37°C) .
  • For novel derivatives, provide full synthetic pathways and spectral data in supplementary materials .

Q. How to ensure methodological rigor in pharmacological studies involving this compound?

  • Best Practices :

  • Validate assays with reference standards and include dose-response curves to calculate EC50/IC50 .
  • Address off-target effects via selectivity profiling against related targets .
  • Use blinded analysis to minimize bias in data interpretation .
  • Report negative results to avoid publication bias and inform future studies .

Q. What advanced techniques are suitable for analyzing this compound’s mechanism of action?

  • Tools and Workflows :

  • Omics Integration : Combine transcriptomics/proteomics to identify downstream pathways affected by this compound .
  • Structural Biology : Perform X-ray crystallography or cryo-EM to resolve binding modes with targets .
  • In Silico Modeling : Use molecular dynamics simulations to predict binding kinetics and guide mutagenesis studies .

Methodological Challenges

Q. How to handle complex datasets from multi-omics studies on this compound?

  • Data Management :

  • Apply dimensionality reduction (PCA, t-SNE) to identify patterns in high-throughput data .
  • Use platforms like KNIME or R/Bioconductor for integrative analysis .
  • Triangulate findings with functional assays to confirm biological relevance .

Q. What ethical considerations apply to in vivo studies of this compound?

  • Compliance Guidelines :

  • Follow institutional animal care protocols (IACUC) for humane endpoints and sample sizes .
  • Disclose conflicts of interest (e.g., funding sources) in publications .
  • For human-derived samples, obtain informed consent and anonymize data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.